([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine
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Overview
Description
([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine: is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods: Industrial production methods for pyrazole derivatives often involve scalable and efficient synthetic routes. For instance, a one-pot three-component reaction under microwave irradiation can be used to synthesize pyrazoline, which is then oxidized to pyrazole under conventional heating .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazole derivatives can undergo oxidative aromatization to form more stable aromatic compounds.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: N-arylation reactions can introduce various aryl groups to the pyrazole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents can be used for the oxidative aromatization of pyrazoline intermediates.
Substitution: Copper powder and aryl halides are commonly used in N-arylation reactions.
Major Products: The major products of these reactions are typically substituted pyrazoles with various functional groups that can be further modified for specific applications.
Scientific Research Applications
Chemistry: Pyrazole derivatives are valuable intermediates in organic synthesis due to their versatile reactivity and ability to form complex structures .
Biology and Medicine: Pyrazole derivatives, including ([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine, have shown potential in various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, pyrazole derivatives are used in the development of agrochemicals, dyes, and materials with specific properties .
Mechanism of Action
The mechanism of action of ([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the pyrazole ring.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group and has shown similar biological activities.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide: Another pyrazole derivative with antifungal activity.
Uniqueness: The uniqueness of ([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluorophenyl group can enhance its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)pyrazol-4-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-13-6-9-7-14-15(8-9)11-4-2-10(12)3-5-11/h2-5,7-8,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMINACQBPHCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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